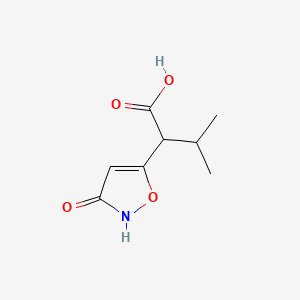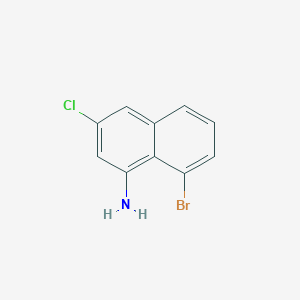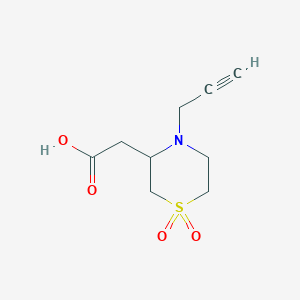
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is a synthetic organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a thiomorpholine ring substituted with a prop-2-yn-1-yl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine derivatives with propargyl bromide under basic conditions. For instance, a solution of thiomorpholine in anhydrous dimethylformamide (DMF) is cooled to 0°C, followed by the addition of potassium carbonate and propargyl bromide. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to thiol groups.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the propargyl group allows for potential interactions with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-Prop-2-yn-1-ylphenol
Uniqueness
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is unique due to the presence of the thiomorpholine ring and the dioxido functional group. These structural features confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
特性
分子式 |
C9H13NO4S |
|---|---|
分子量 |
231.27 g/mol |
IUPAC名 |
2-(1,1-dioxo-4-prop-2-ynyl-1,4-thiazinan-3-yl)acetic acid |
InChI |
InChI=1S/C9H13NO4S/c1-2-3-10-4-5-15(13,14)7-8(10)6-9(11)12/h1,8H,3-7H2,(H,11,12) |
InChIキー |
BXTQBHUHKXSNPT-UHFFFAOYSA-N |
正規SMILES |
C#CCN1CCS(=O)(=O)CC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


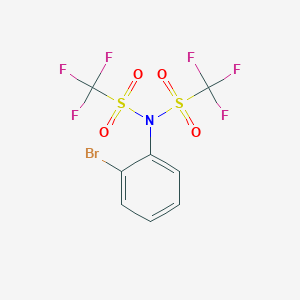
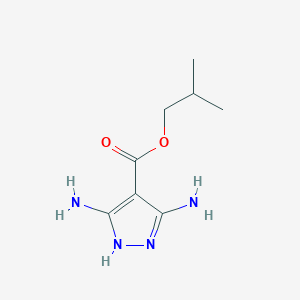
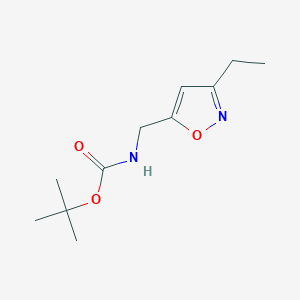
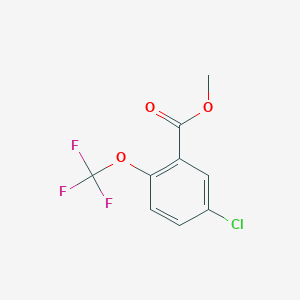
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)


